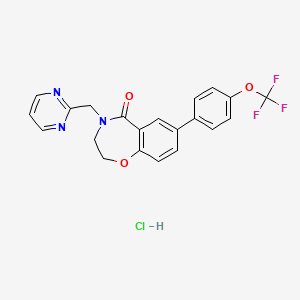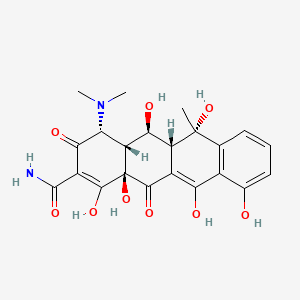
Epioxytetracycline
Vue d'ensemble
Description
Epioxytetracycline is a degradation product of oxytetracycline formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH . It is a metabolite of oxytetracycline and has been found in swine manure compost and wastewater, and is considered a pollutant .
Synthesis Analysis
Oxytetracycline (OTC), from which Epioxytetracycline is derived, is synthesized by a type II polyketide synthase that generates the poly-β-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units, followed by modifications by cyclases, oxygenases, transferases, and additional tailoring enzymes .Molecular Structure Analysis
Epioxytetracycline is formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH . The molecular formula of Epioxytetracycline is C22H24N2O9 .Chemical Reactions Analysis
Oxytetracycline, the parent compound of Epioxytetracycline, is synthesized by a type II polyketide synthase that generates the poly-β-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units .Physical And Chemical Properties Analysis
Epioxytetracycline has a molecular weight of 460.4 g/mol . It is a degradation product of oxytetracycline formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH .Applications De Recherche Scientifique
Application in Veterinary Medicine
4-epi-Oxytetracycline is widely used in veterinary medicine . It is a product of the metabolism of Streptomyces rimosus and has bacteriostatic activity against a wide spectrum of pathogenic organisms . It is particularly useful for the treatment of a great number of diseases in animals, including food-producing species .
Use in Lactating Sows
A study was conducted to provide new data on the transmission of Oxytetracycline (OTC) and its epimer, 4-epi-oxytetracycline (4-epi-OTC), in the milk of lactating sows after a singular intramuscular administration of a long-acting form of the antibiotic . The determination of OTC and 4-epi-OTC was carried out using ultrahigh-performance liquid chromatography with mass spectrometry (UHPLC–MS/MS) .
Use in Poultry
Oxytetracycline (OTC) is used mainly in feed and drinking water for poultry . A fraction of OTC is excreted in its original form and as its epimer, 4-epi-OTC in droppings . This makes droppings a potential route of dissemination of this antibiotic .
Environmental Impact
The dissemination of Oxytetracycline and 4-epi-Oxytetracycline excreted from treated birds to the environment and other untreated animals (sentinels) was evaluated through the analysis of their droppings and litter . This exposure has the potential to increase the likelihood of selection of resistant bacteria in the environment .
Use as a Secondary Reference Standard
4-Epi-Oxytetracycline can be used as a secondary reference standard during stability studies of Oxytetracycline . It can also be used to study the degradation pathway and products of tetracyclines .
Use in Research Studies
4-Epi-Oxytetracycline has been used in research studies to evaluate the degradation pathway and products of tetracyclines .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJMIVZYSDULZ-DVJPNYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873793 | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, (4R,4aR,5S,5aR,6S,12aS)- | |
CAS RN |
14206-58-7 | |
| Record name | 4-Epioxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What analytical techniques are commonly used to detect and quantify epioxytetracycline?
A1: Several analytical techniques are employed for detecting and quantifying epioxytetracycline, often in conjunction with oxytetracycline analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods, is frequently used. Examples include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for simultaneous detection and quantification of multiple tetracyclines, including epioxytetracycline, even at low concentrations. [, , , , , , ]
- Ultrahigh-Performance Liquid Chromatography with Mass Spectrometry (UHPLC–MS/MS): This method offers increased sensitivity and shorter analysis times for detecting OTC and epioxytetracycline in complex matrices like sow milk. []
- Immunochromatographic Test Strip (ICTS): Quantum dot-based ICTS provides a rapid and sensitive approach for on-site screening of oxytetracycline and epioxytetracycline residues in edible animal tissues. []
Q2: What is known about the pharmacokinetics of epioxytetracycline in animals?
A5: Research indicates that following oxytetracycline administration to animals, epioxytetracycline can be detected in various tissues. Studies in sheep show that epioxytetracycline concentrations in muscle, liver, and kidney were below the European Union's maximum residue limits (MRLs) after specific withdrawal periods following repeated intramuscular oxytetracycline administration. [] Similarly, in broiler chickens, epioxytetracycline residues were found in feathers for a longer duration than in muscle and liver tissues after oral oxytetracycline treatment. [] This suggests a potential accumulation and persistence of epioxytetracycline in certain tissues.
Q3: How does the depletion rate of epioxytetracycline compare to oxytetracycline in animal tissues?
A6: Studies in turkeys indicate that epioxytetracycline might have a slower elimination rate compared to oxytetracycline in certain tissues. [] While oxytetracycline residues depleted rapidly in muscle, liver, and kidney after treatment cessation, low concentrations of epioxytetracycline were detected for a longer duration, especially in muscle tissue. [] This difference in depletion rates highlights the importance of considering both compounds when determining withdrawal periods for food safety.
Q4: What are the key parameters considered when validating analytical methods for epioxytetracycline detection?
A4: Similar to other pharmaceuticals, analytical method validation for epioxytetracycline detection requires a thorough assessment of several parameters:
- Selectivity: Ensuring the method can differentiate epioxytetracycline from other substances present in the sample matrix. [, ]
- Linearity: Evaluating the linear relationship between the method's response and various epioxytetracycline concentrations. []
- Accuracy: Determining the closeness of measured values to the true epioxytetracycline concentration in the sample. [, ]
- Precision: Assessing the agreement between repeated measurements of epioxytetracycline under specified conditions. [, , ]
- Recovery: Evaluating the efficiency of extracting epioxytetracycline from the sample matrix. [, ]
- Sensitivity: Determining the lowest detectable concentration of epioxytetracycline achievable by the method. [, , ]
- Stability: Assessing the stability of epioxytetracycline in both prepared samples and stock solutions under defined storage conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



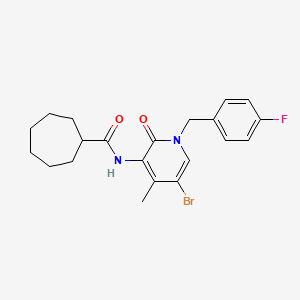
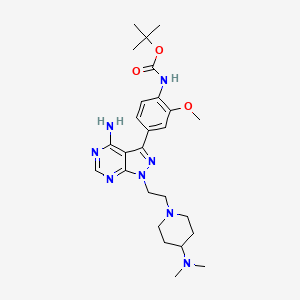


![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
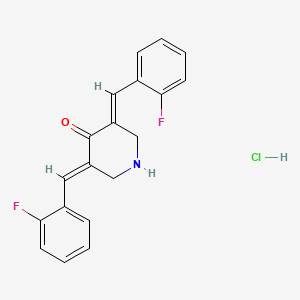
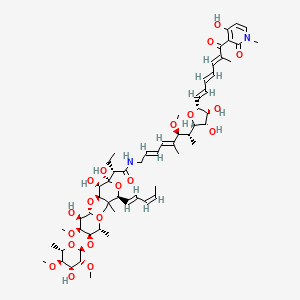

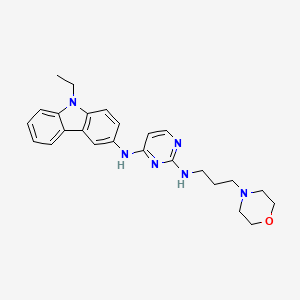
![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

